molecular formula C5H8IN3O2S B2784830 1-Ethyl-3-iodopyrazole-4-sulfonamide CAS No. 1946816-97-2

1-Ethyl-3-iodopyrazole-4-sulfonamide

Cat. No. B2784830
CAS RN: 1946816-97-2
M. Wt: 301.1
InChI Key: VJJNMCVPOOXPON-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The sulfonamide group is a functional group that is the basis of several groups of drugs, which can exhibit a range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for “1-Ethyl-3-iodopyrazole-4-sulfonamide” are not available, pyrazole-sulfonamide derivatives have been synthesized from related compounds .


Molecular Structure Analysis

The molecular structure of a compound is influenced by its constituent elements and their arrangement. For instance, the geometric structure, interaction energy, and natural bond orbital analysis of similar compounds show differences from conventional structures .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be complex and varied. They can be synthesized from appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed . A quantum-chemical study of organic reaction mechanisms involving similar compounds has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and composition. While specific information for “1-Ethyl-3-iodopyrazole-4-sulfonamide” is not available, similar compounds have been studied for their physico-chemical properties .

Mechanism of Action

Sulfonamides, such as “1-Ethyl-3-iodopyrazole-4-sulfonamide”, could potentially act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase. This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and the necessary safety precautions. While specific safety data for “1-Ethyl-3-iodopyrazole-4-sulfonamide” is not available, safety data for similar compounds can provide some insight .

Future Directions

The future directions in the research and development of compounds like “1-Ethyl-3-iodopyrazole-4-sulfonamide” could involve exploring their potential applications in various fields, understanding their mechanism of action, and developing efficient synthesis methods .

properties

IUPAC Name

1-ethyl-3-iodopyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJNMCVPOOXPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-iodopyrazole-4-sulfonamide

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